Cas no 160552-54-5 (Lamivudine (R)-Sulfoxide)

Lamivudine (R)-Sulfoxide is a chiral sulfoxide derivative of the antiviral drug Lamivudine, characterized by its (R)-configuration at the sulfinyl center. This compound is of significant interest in pharmaceutical research due to its potential role as an intermediate in the synthesis of enantiomerically pure antiviral agents. The (R)-sulfoxide moiety enhances stereochemical precision, which is critical for optimizing drug efficacy and reducing off-target effects. Its well-defined chiral structure makes it valuable for studies on metabolic pathways and enzymatic interactions. High purity and stability under standard laboratory conditions further support its utility in analytical and synthetic applications within medicinal chemistry and drug development.
Lamivudine (R)-Sulfoxide structure
Lamivudine (R)-Sulfoxide structure
商品名:Lamivudine (R)-Sulfoxide
CAS番号:160552-54-5
MF:C8H11N3O4S
メガワット:245.25564
CID:213186
PubChem ID:71587554

Lamivudine (R)-Sulfoxide 化学的及び物理的性質

名前と識別子

    • 2(1H)-Pyrimidinone,4-amino-1-[(2R,3R,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl]- (9CI)
    • Lamivudine (R)-Sulfoxide
    • 1,3-Oxathiolane, 2(1H)-pyrimidinone deriv.
    • 2(1H)-Pyrimidinone,4-amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-, S-oxide, [2R-(2a,3b,5a)]-
    • 2(1H)-Pyrimidinone,4-amino-1-[2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl]-, [2R-(2a,3b,5a)]-
    • GI 138870X
    • Lamivudine EP Impurity G
    • 4-amino-1-[(2R,3R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one-S-oxide
    • 4-amino-1-((2R,3R,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one
    • 4-AMINO-1-((2R,3R,5S)-2-(HYDROXYMETHYL)-1,3-OXATHIOLAN-5-YL)PYRIMIDIN-2(1H)-ONE S-OXIDE
    • UNII-3SN4QFF34D
    • Lamivudine impurity H [USP]
    • 2(1H)-Pyrimidinone, 4-amino-1-((2R,3R,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl)-
    • Lamivudine sulfoxide, (R)-
    • 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, S-oxide, (2R-(2alpha,3beta,5alpha))-
    • Lamivudine impurity H
    • GI138870X
    • Lamivudine impurity H [EP]
    • (R)-lamivudine sulfoxide
    • Q27257980
    • Lamivudine sulfoxide
    • 3SN4QFF34D
    • 2(1H)-PYRIMIDINONE, 4-AMINO-1-(2-(HYDROXYMETHYL)-1,3-OXATHIOLAN-5-YL)-, S-OXIDE, (2R-(2.ALPHA.,3.BETA.,5.ALPHA.))-
    • Lamivudine impurity H RS [USP]
    • 160552-54-5
    • LAMIVUDINE IMPURITY H [USP IMPURITY]
    • 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, S-oxide, (2R-(2alpha,3alpha,5alpha))-
    • UNII-6IRT7BIB8R
    • GI-138870X
    • LAMIVUDINE IMPURITY H [EP IMPURITY]
    • 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl)-, (2alpha,5alpha)-
    • GI-138868X
    • 131086-23-2
    • 4-amino-1-[(2R,3R,5S)-2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one
    • Q27264964
    • (S)-lamivudine sulfoxide
    • 6IRT7BIB8R
    • 2(1H)-PYRIMIDINONE, 4-AMINO-1-((2R,3S,5S)-2-(HYDROXYMETHYL)-3-OXIDO-1,3-OXATHIOLAN-5-YL)-
    • LAMIVUDINE IMPURITY G [EP IMPURITY]
    • 1-(2-Hydroxymethyl-3-oxo-1,3-oxathiolan-5-yl)cytosine
    • LAMIVUDINE IMPURITY G [USP IMPURITY]
    • Lamivudine sulfoxide, (S)-
    • インチ: InChI=1S/C8H11N3O4S/c9-5-1-2-11(8(13)10-5)6-4-16(14)7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+,16?/m1/s1
    • InChIKey: LJMQAXFNQNADRZ-FYZWQCAOSA-N
    • ほほえんだ: OC[C@@H]1S(=O)C[C@H](N2C=CC(N)=NC2=O)O1

計算された属性

  • せいみつぶんしりょう: 245.047
  • どういたいしつりょう: 245.047
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 395
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -2.3
  • トポロジー分子極性表面積: 124A^2

じっけんとくせい

  • 密度みつど: 1.93±0.1 g/cm3 (20 ºC 760 Torr),
  • ふってん: 601.7°Cat760mmHg
  • フラッシュポイント: 317.7°C
  • ようかいど: 溶出度(44 g/l)(25ºC)、

Lamivudine (R)-Sulfoxide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
L172475-25mg
Lamivudine (R)-Sulfoxide
160552-54-5
25mg
$437.00 2023-05-18
A2B Chem LLC
AE96639-50mg
4-amino-1-((2R,3R,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one
160552-54-5
50mg
$919.00 2024-04-20
TRC
L172475-10mg
Lamivudine (R)-Sulfoxide
160552-54-5
10mg
$ 211.00 2023-09-07
TRC
L172475-50mg
Lamivudine (R)-Sulfoxide
160552-54-5
50mg
$ 822.00 2023-09-07
TRC
L172475-100mg
Lamivudine (R)-Sulfoxide
160552-54-5
100mg
$ 1598.00 2023-09-07
A2B Chem LLC
AE96639-100mg
4-amino-1-((2R,3R,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one
160552-54-5
100mg
$1673.00 2024-04-20
A2B Chem LLC
AE96639-10mg
4-amino-1-((2R,3R,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one
160552-54-5
10mg
$326.00 2024-04-20

Lamivudine (R)-Sulfoxide 関連文献

Lamivudine (R)-Sulfoxideに関する追加情報

Introduction to Lamivudine (R)-Sulfoxide (CAS No: 160552-54-5)

Lamivudine (R)-Sulfoxide, identified by the chemical compound code CAS No 160552-54-5, is a derivative of the widely recognized antiviral drug lamivudine. This compound has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural properties and potential therapeutic applications. As a sulfoxide derivative, it exhibits distinct biochemical interactions that differentiate it from its parent compound, making it a subject of extensive research in drug development.

The chemical structure of Lamivudine (R)-Sulfoxide features a sulfoxide group (-SO-) incorporated into the lamivudine backbone, which modifies its pharmacokinetic and pharmacodynamic profiles. This modification has been shown to enhance the compound's stability, bioavailability, and target specificity. The sulfoxide group introduces a polar nature to the molecule, which can influence its solubility and interaction with biological targets, such as enzymes and nucleic acid sequences.

In recent years, the study of Lamivudine (R)-Sulfoxide has been closely linked to advancements in antiviral therapy, particularly in the context of HIV and hepatitis B infections. Research has demonstrated that sulfoxide derivatives of nucleoside analogs can exhibit improved efficacy against viral polymerases compared to their parent compounds. This is attributed to the enhanced binding affinity and reduced susceptibility to enzymatic degradation. For instance, studies have shown that Lamivudine (R)-Sulfoxide may inhibit reverse transcriptase more effectively than lamivudine itself, making it a promising candidate for next-generation antiviral medications.

The synthesis of Lamivudine (R)-Sulfoxide involves sophisticated organic chemistry techniques, including sulfoxidation reactions that require precise control over reaction conditions. The introduction of the sulfoxide group at the specific position on the lamivudine molecule is critical for achieving the desired pharmacological properties. Researchers have explored various synthetic pathways to optimize yield and purity, ensuring that the final product meets stringent pharmaceutical standards.

One of the most compelling aspects of Lamivudine (R)-Sulfoxide is its potential in overcoming drug resistance mechanisms associated with viral infections. Viruses such as HIV often develop resistance to nucleoside analogs through mutations in their polymerase genes. However, the structural modification introduced by the sulfoxide group in Lamivudine (R)-Sulfoxide may reduce the likelihood of such resistance mutations arising. This is because the altered electronic properties of the sulfoxide group can disrupt viral polymerase function in ways that differ from those affected by lamivudine alone.

Furthermore, preclinical studies have indicated that Lamivudine (R)-Sulfoxide exhibits favorable toxicity profiles compared to existing antiviral drugs. This is particularly important for long-term therapeutic regimens, where minimizing side effects is crucial for patient compliance and overall treatment success. The compound's ability to maintain efficacy while reducing toxicological burdens makes it an attractive option for further clinical development.

The pharmacokinetic behavior of Lamivudine (R)-Sulfoxide has also been extensively studied. Unlike lamivudine, which is primarily metabolized by cytidine deaminase, Lamivudine (R)-Sulfoxide may follow a different metabolic pathway. This could lead to longer half-lives and reduced dosing frequencies, simplifying treatment protocols for patients. Additionally, improved oral bioavailability has been observed with this derivative, suggesting that it may be administered via oral routes with high efficiency.

In conclusion, Lamivudine (R)-Sulfoxide (CAS No: 160552-54-5) represents a significant advancement in antiviral drug design. Its unique structural features offer advantages over traditional nucleoside analogs by enhancing efficacy, reducing resistance risks, and improving safety profiles. As research continues to uncover new applications for this compound, it holds promise for addressing various viral infections with greater precision and effectiveness. The ongoing development efforts underscore its potential as a cornerstone in future antiviral therapies.

おすすめ記事

推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd